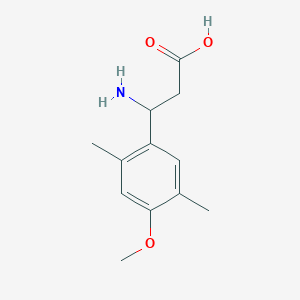

3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-7-5-11(16-3)8(2)4-9(7)10(13)6-12(14)15/h4-5,10H,6,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHOSDXTANKMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403345 | |

| Record name | 3-amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213192-55-3 | |

| Record name | β-Amino-4-methoxy-2,5-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213192-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a substituted benzene ring followed by the introduction of the amino and carboxylic acid groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular weights, uses, and properties of the target compound with analogs from the evidence:

*Calculated based on formula.

Key Observations

Substituent Effects: The diiodo groups in 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid increase molecular weight and polarity, likely reducing solubility compared to the target compound’s methoxy/dimethyl groups . BMAA’s methylamino group contributes to its neurotoxicity and excitatory activity, whereas the target compound’s primary amino group may alter receptor interactions .

Biological Activity: BMAA’s neurotoxicity is dose-dependent, with brain concentrations reaching toxic levels only at high doses (>100 mg/kg). The target compound’s steric hindrance from dimethyl groups might limit similar toxicity .

Physicochemical Properties: The methoxy group in 3-(2-Methoxyphenyl)propanoic acid contributes to its stability and melting point (85–89°C), a property likely shared with the target compound .

Research Implications and Gaps

While the evidence provides insights into structural analogs, direct studies on this compound are absent. Key research directions include:

- Synthesis and Characterization : Confirming molecular weight, solubility, and stability.

- Biological Screening : Evaluating receptor binding, toxicity, and pharmacokinetics.

- Comparative Studies : Contrasting blood-brain barrier permeability with BMAA or metabolic pathways with cinnamic acid derivatives .

Biological Activity

3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid is an organic compound that has garnered attention for its potential biological activity. This compound features a unique structure that includes an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : Approximately 193.24 g/mol

The compound's structure consists of a propanoic acid moiety linked to a substituted phenyl group, which is essential for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may modulate enzyme activity or bind to specific receptors, leading to alterations in cellular signaling pathways. Preliminary studies suggest potential interactions with neurotransmitter receptors, indicating a possible role as a neuromodulator.

Neurotransmitter Modulation

Due to its structural resemblance to naturally occurring amino acids, there is interest in the compound's role in neurotransmission. It has been hypothesized that it may influence synaptic transmission and neuronal signaling pathways, potentially acting as an agonist for certain receptors.

Study on Antimicrobial Derivatives

A study focused on various amino acid derivatives demonstrated that certain modifications could enhance antimicrobial efficacy against resistant strains. For example, derivatives with hydroxyl substitutions showed improved activity against Gram-positive and Gram-negative pathogens . While direct studies on this compound are lacking, the findings underscore the importance of structural modifications in enhancing biological activity.

Pharmacological Evaluation

Pharmacological evaluations have indicated that similar compounds exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These characteristics are crucial for the development of therapeutic agents . The exploration of this compound in this context could reveal important insights into its viability as a drug candidate.

Comparative Analysis

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Potential antimicrobial and neuromodulatory | Limited direct studies; similar compounds show promise |

| 3-Amino-3-(4-hydroxyphenyl)propanoic acid | Antimicrobial | Effective against MRSA and other resistant strains |

| 3-Amino-3-(2,5-dimethylphenyl)propanoic acid | Neurotransmitter modulation | Influences synaptic transmission |

Q & A

Q. What are the optimized synthetic routes for 3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes typically involve multi-step functionalization of the phenyl ring followed by amino group introduction. Key strategies include:

- Bromination/Substitution : Bromination of the methyl-substituted phenyl precursor using bromine or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .

- Amination : Nucleophilic substitution with ammonia or protected amines in polar aprotic solvents (e.g., DMF, THF) at 60–80°C .

- Oxidation/Reduction : Selective oxidation of intermediates with KMnO₄ in acidic media or reduction with NaBH₄/LiAlH₄ to stabilize reactive groups .

Q. Table 1: Comparison of Synthetic Routes

| Route | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| A | Br₂, FeCl₃, 25°C → NH₃, DMF | 45–55 | 90–95 | Over-bromination |

| B | NBS, AIBN → Boc-protected amine, THF | 60–70 | 95–98 | Deprotection side reactions |

| C | KMnO₄ (oxidation) → LiAlH₄ (reduction) | 30–40 | 85–90 | Over-oxidation |

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent degradation of sensitive intermediates .

- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion points .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets at δ 3.7–3.9 ppm .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of COOH or CH₃ groups) .

- X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers .

- HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel synthetic or biological contexts?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and predict regioselectivity in electrophilic substitutions .

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the methoxy group may form hydrogen bonds with catalytic residues .

- Reaction Pathway Screening : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for complex transformations, reducing experimental trial-and-error .

Case Study :

A study on similar tri-methoxy derivatives used DFT to predict optimal sites for halogenation, later validated experimentally with 85% accuracy .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Standardized Assays : Use CLSI (Clinical Lab Standards Institute) guidelines for antimicrobial testing, ensuring consistent inoculum sizes and incubation times .

- Compound Purity : Confirm purity via HPLC; impurities >5% can skew bioactivity results .

- Target-Specific Models : Compare activity across prokaryotic (e.g., E. coli) and eukaryotic (e.g., C. albicans) models to rule out species-specific effects .

Q. Example Workflow :

Re-synthesize compound under optimized conditions (Route B, Table 1).

Validate purity (HPLC >98%).

Test in duplicate using broth microdilution (CLSI M07-A10).

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Reactor Design : Use continuous-flow reactors for exothermic steps (e.g., bromination) to improve heat dissipation and scalability .

- Catalyst Optimization : Immobilize catalysts (e.g., Pd/C) on silica to enhance recyclability and reduce costs .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for large batches .

Pilot-Scale Example :

A 100-g batch was synthesized using a continuous-flow system, achieving 65% yield and 97% purity, compared to 55% yield in batch reactors .

Q. How do substituents (methoxy, methyl) influence the compound’s physicochemical and biological properties?

Methodological Answer:

- LogP Studies : Measure partitioning (octanol/water) to assess hydrophobicity. Methyl groups increase LogP by ~0.5 units, enhancing membrane permeability .

- SAR (Structure-Activity Relationship) : Synthesize analogs (e.g., 3-amino-3-(4-hydroxy-2,5-dimethylphenyl)propanoic acid) and compare IC₅₀ values in enzyme inhibition assays .

- Electrostatic Potential Maps : Use Gaussian software to visualize electron-rich regions (methoxy groups) that may interact with charged protein pockets .

Q. What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

- Storage : Keep at -20°C under argon in amber vials to prevent oxidation and photodegradation .

- Lyophilization : Freeze-dry in 10 mM phosphate buffer (pH 7.4) for long-term stability (>2 years) .

- Handling : Use gloveboxes for hygroscopic intermediates and avoid prolonged exposure to ambient humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.